3-(3,4-dimethylphenyl)-5-phenyl-1H-Pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

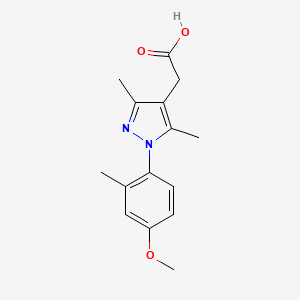

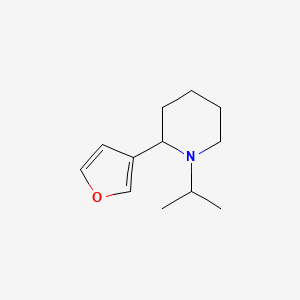

Le 3-(3,4-diméthylphényl)-5-phényl-1H-pyrazole est un composé organique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé spécifique est caractérisé par la présence d'un groupe 3,4-diméthylphényle et d'un groupe phényle liés au cycle pyrazole. Les pyrazoles sont connus pour leurs diverses activités biologiques et sont utilisés dans divers domaines, notamment la chimie médicinale et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(3,4-diméthylphényl)-5-phényl-1H-pyrazole implique généralement la cyclisation de dérivés d'hydrazine appropriés avec des dicétones ou leurs équivalents. Une méthode courante est la réaction de la 3,4-diméthylphénylhydrazine avec l'acétophénone en conditions acides ou basiques pour former le cycle pyrazole souhaité.

Par exemple, la réaction peut être réalisée en portant à reflux la 3,4-diméthylphénylhydrazine avec l'acétophénone en présence d'un catalyseur acide tel que l'acide chlorhydrique ou l'acide sulfurique. Le mélange réactionnel est ensuite neutralisé, et le produit est extrait et purifié par recristallisation.

Méthodes de production industrielle

La production industrielle du 3-(3,4-diméthylphényl)-5-phényl-1H-pyrazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé peut être optimisé pour obtenir des rendements et une pureté plus élevés en contrôlant les paramètres de réaction tels que la température, la pression et le temps de réaction. Des réacteurs à écoulement continu et des systèmes automatisés peuvent être utilisés pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(3,4-diméthylphényl)-5-phényl-1H-pyrazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des dérivés pyrazole correspondants.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés pyrazole réduits.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire aux groupes phényle ou diméthylphényle, conduisant à la formation de dérivés pyrazole substitués.

Réactifs et conditions usuels

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Agents halogénants comme le brome ou le chlore pour la substitution électrophile ; nucléophiles comme les amines ou les thiols pour la substitution nucléophile.

Principaux produits formés

Oxydation : Dérivés pyrazole oxydés avec des groupes fonctionnels tels que des acides carboxyliques ou des cétones.

Réduction : Dérivés pyrazole réduits avec des groupes fonctionnels hydrogénés.

Substitution : Dérivés pyrazole substitués avec divers groupes fonctionnels en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Le 3-(3,4-diméthylphényl)-5-phényl-1H-pyrazole a plusieurs applications en recherche scientifique :

Chimie médicinale : Les dérivés pyrazole sont étudiés pour leur potentiel en tant qu'agents anti-inflammatoires, analgésiques, antipyrétiques et anticancéreux. Ce composé peut servir de molécule de départ pour le développement de médicaments.

Biologie : Le composé peut être utilisé dans des essais biologiques pour étudier l'inhibition enzymatique, la liaison aux récepteurs et les voies de signalisation cellulaire.

Science des matériaux : Les dérivés pyrazole sont explorés pour leur utilisation dans l'électronique organique, tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).

Industrie : Le composé peut être utilisé comme intermédiaire dans la synthèse d'agrochimiques, de colorants et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 3-(3,4-diméthylphényl)-5-phényl-1H-pyrazole dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles biologiques telles que les enzymes, les récepteurs ou les canaux ioniques. Le cycle pyrazole peut former des liaisons hydrogène, des interactions π-π et des interactions hydrophobes avec les protéines cibles, conduisant à l'inhibition ou à la modulation de leur activité.

Par exemple, en tant qu'inhibiteur enzymatique, le composé peut se lier au site actif de l'enzyme, bloquant l'accès au substrat et empêchant la réaction catalytique. Dans les études de liaison aux récepteurs, le composé peut agir comme un agoniste ou un antagoniste, modulant les voies de signalisation des récepteurs.

Mécanisme D'action

The mechanism of action of 3-(3,4-Dimethylphenyl)-5-phenyl-1H-Pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The pyrazole ring can form hydrogen bonds, π-π interactions, and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity.

For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and preventing the catalytic reaction. In receptor binding studies, the compound may act as an agonist or antagonist, modulating receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

3-(3,4-diméthoxyphényl)-5-phényl-1H-pyrazole : Structure similaire avec des groupes méthoxy au lieu de groupes méthyle.

3-(3,4-diméthylphényl)-5-(4-méthoxyphényl)-1H-pyrazole : Structure similaire avec un groupe méthoxy sur le cycle phényle.

3-(3,4-diméthylphényl)-5-(4-chlorophényl)-1H-pyrazole : Structure similaire avec un atome de chlore sur le cycle phényle.

Unicité

Le 3-(3,4-diméthylphényl)-5-phényl-1H-pyrazole est unique en raison de la présence à la fois de groupes 3,4-diméthylphényle et phényle, qui peuvent influencer sa réactivité chimique et son activité biologique. Le motif de substitution spécifique sur le cycle pyrazole peut affecter son affinité de liaison et sa sélectivité envers les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Formule moléculaire |

C17H16N2 |

|---|---|

Poids moléculaire |

248.32 g/mol |

Nom IUPAC |

3-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole |

InChI |

InChI=1S/C17H16N2/c1-12-8-9-15(10-13(12)2)17-11-16(18-19-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19) |

Clé InChI |

YBLQVTWIKSVTSH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)